6-(1,3-Benzodioxol-5-YL)-5-(4-chlorobenzoyl)-4-hydroxy-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone
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Overview
Description
6-(1,3-Benzodioxol-5-YL)-5-(4-chlorobenzoyl)-4-hydroxy-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone is a complex organic compound that features a combination of benzodioxole, chlorobenzoyl, hydroxy, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,3-Benzodioxol-5-YL)-5-(4-chlorobenzoyl)-4-hydroxy-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone typically involves multi-step organic reactions. The starting materials might include 1,3-benzodioxole, 4-chlorobenzoyl chloride, and trifluoromethyl ketone. The synthesis could involve:
Formation of the Benzodioxole Intermediate: This step might involve the reaction of catechol with formaldehyde under acidic conditions to form the benzodioxole ring.
Acylation Reaction: The benzodioxole intermediate could be acylated with 4-chlorobenzoyl chloride in the presence of a base such as pyridine.
Formation of the Pyrimidinone Ring: The final step might involve the cyclization of the acylated intermediate with trifluoromethyl ketone and urea under basic conditions to form the tetrahydropyrimidinone ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound could undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound could be studied for its potential pharmacological properties. It might exhibit activity against certain enzymes or receptors, making it a candidate for drug development.
Medicine
In medicine, the compound could be investigated for its therapeutic potential. It might have applications in treating diseases such as cancer, inflammation, or infectious diseases.
Industry
In industry, the compound could be used in the development of new materials. Its unique chemical properties might make it suitable for use in polymers, coatings, or other advanced materials.
Mechanism of Action
The mechanism of action of 6-(1,3-Benzodioxol-5-YL)-5-(4-chlorobenzoyl)-4-hydroxy-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone would depend on its specific interactions with molecular targets. It might act by binding to specific enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 6-(1,3-Benzodioxol-5-YL)-5-(4-fluorobenzoyl)-4-hydroxy-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone
- 6-(1,3-Benzodioxol-5-YL)-5-(4-methylbenzoyl)-4-hydroxy-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone
Uniqueness
The uniqueness of 6-(1,3-Benzodioxol-5-YL)-5-(4-chlorobenzoyl)-4-hydroxy-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone lies in its specific combination of functional groups. The presence of the chlorobenzoyl and trifluoromethyl groups might confer unique chemical and biological properties, distinguishing it from similar compounds.
Properties
Molecular Formula |
C19H14ClF3N2O5 |
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Molecular Weight |
442.8 g/mol |
IUPAC Name |
6-(1,3-benzodioxol-5-yl)-5-(4-chlorobenzoyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one |
InChI |
InChI=1S/C19H14ClF3N2O5/c20-11-4-1-9(2-5-11)16(26)14-15(10-3-6-12-13(7-10)30-8-29-12)24-17(27)25-18(14,28)19(21,22)23/h1-7,14-15,28H,8H2,(H2,24,25,27) |
InChI Key |
PGCKAJIVIJLFNR-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3C(C(NC(=O)N3)(C(F)(F)F)O)C(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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